Quinagolide hydrochloride is classified as a dopamine agonist, specifically targeting the D2 subtype of dopamine receptors. It is synthesized through various chemical methods and has been extensively studied for its pharmacological properties. The compound is also known by its synonym CV205-502 hydrochloride and is cataloged under CAS number 94424-50-7 .
The synthesis of quinagolide involves several intricate steps, often employing modern organic synthesis techniques. A notable method includes the use of ring-closing metathesis (RCM) to construct the core structure of the molecule. The total synthesis process can be summarized as follows:
Quinagolide hydrochloride has a complex molecular structure characterized by its unique functional groups. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The three-dimensional conformation of quinagolide allows it to effectively bind to the D2 receptors, facilitating its pharmacological action .
Quinagolide undergoes various chemical reactions that are pivotal in its synthesis and functionality:
These reactions are carefully controlled to maximize yield and ensure the correct stereochemistry of the final product.
Quinagolide exerts its therapeutic effects primarily through agonistic action on dopamine D2 receptors located in the pituitary gland. The mechanism can be outlined as follows:
This mechanism underscores quinagolide's role as a critical agent in managing conditions associated with hyperprolactinemia.
Quinagolide hydrochloride exhibits distinct physical and chemical properties that influence its application:
These properties are essential for ensuring effective formulation in pharmaceutical products .
Quinagolide hydrochloride is primarily used in clinical settings for:
The management of hyperprolactinemia underwent a transformative shift with the introduction of dopamine agonists in the 1970s. Ergot alkaloid-derived compounds, notably bromocriptine, became first-line therapeutics due to their ability to suppress prolactin secretion by activating pituitary dopamine receptors. These receptors, primarily the dopamine receptor 2 subtype, negatively regulate prolactin synthesis and release when stimulated [4] [7]. Early ergot agonists demonstrated significant efficacy in normalizing prolactin levels, restoring gonadal function, and reducing prolactinoma size. However, clinical experience revealed substantial limitations: approximately 5-18% of patients exhibited bromocriptine resistance, characterized by inadequate prolactin reduction or tumor shrinkage. Additionally, ergot-related side effects—including nausea, hypotension, and fibrosis—compromised tolerability and long-term adherence [7] [8]. This therapeutic gap underscored the need for novel dopamine agonists with improved pharmacological profiles.
Table 1: Limitations of Ergot-Derived Dopamine Agonists
Parameter | Bromocriptine | Pergolide | Key Clinical Implications |
---|---|---|---|
Resistance Rate | 5-18% | Similar | Partial/absent prolactin lowering in subset |
Common Adverse Effects | Nausea, vomiting | Fibrosis risk | Poor treatment adherence |
Receptor Specificity | Broad (D1, D2, 5-HT) | Broad | Off-target effects (e.g., vasoconstriction) |
Dosing Frequency | 2-3 times daily | Twice daily | Reduced compliance vs. once-daily agents |
The development of non-ergot dopamine agonists was driven by three interconnected imperatives: receptor selectivity, tolerability enhancement, and overcoming therapeutic resistance. Ergoline compounds interact with diverse receptor classes—including serotonin (5-hydroxytryptamine), alpha-adrenergic, and even dopamine receptor 1 subtypes—contributing to off-target effects like vasoconstriction and valvulopathy [4] [9]. Quinagolide hydrochloride emerged from targeted efforts to synthesize compounds with high specificity for dopamine receptor 2. Structurally, it belongs to the octahydrobenzo[g]quinoline class, lacking the ergoline moiety responsible for pleiotropic receptor interactions [1] [5]. This conferred a distinct advantage: selective dopamine receptor 2 activation minimized side effects while maintaining potent prolactin suppression. Furthermore, in vitro studies revealed quinagolide’s ability to bind dopamine receptor 2 isoforms with higher affinity than bromocriptine in some prolactinoma models, explaining its efficacy in a subset of bromocriptine-resistant cases [4] [7]. The compound’s linear pharmacokinetics also supported once-daily dosing, addressing compliance issues associated with frequent ergot agonist administration [10].
Chemical Synthesis and Optimization
Initial synthesis of quinagolide (then designated CV 205-502) was disclosed in patents filed by Sandoz Pharmaceuticals in the early 1980s. The original 14-step route began with 5-methoxy-2-tetralone, proceeding through stereoselective reductions and alkylations to construct the octahydrobenzo[g]quinoline core [1]. A critical step involved the Curtius rearrangement of an acyl hydrazide intermediate to install the N-diethylsulfamoyl side chain essential for dopamine receptor 2 agonism [1] [5]. However, this laboratory-scale process proved impractical for manufacturing due to low yields and complex purification. Novartis scientists subsequently engineered a scalable 8-step synthesis starting from 1,6-dimethoxynaphthalene. Key innovations included:
Preclinical and Clinical Validation
Quinagolide hydrochloride’s development pipeline progressed rapidly based on compelling preclinical data. In female Wistar-Furth rats bearing SMtTW prolactinomas, subcutaneous quinagolide (0.3 mg/kg/day) induced near-complete tumor regression and normalized plasma prolactin within two months [9]. Receptor binding assays confirmed nanomolar affinity for human dopamine receptor 2 (Ki ≈ 2 nM), with >100-fold selectivity over serotonin receptors [4] [9].
Phase I-III trials established clinical efficacy across hyperprolactinemia subtypes:
Table 2: Clinical Efficacy of Quinagolide Hydrochloride in Hyperprolactinemia
Patient Population | Study Size | Prolactin Normalization Rate | Tumor Reduction >50% | Source |
---|---|---|---|---|
Bromocriptine-Naïve | 827 (pooled) | 69% (95% CI: 61-76%) | 48.1% | [8] |
Bromocriptine-Resistant | 48 | 50% | 20-30% | [4] [7] |
Macroprolactinomas | 62 | 58-75% | 48.1% | [4] |
Regulatory Approvals and Expanded Applications
Quinagolide hydrochloride (brand name Norprolac) received its first regulatory approval in South Africa in 1997, followed by authorization across Europe and Canada [3] [10]. Although never approved in the United States, it became a well-established alternative to cabergoline and bromocriptine internationally. Beyond hyperprolactinemia, quinagolide’s antiangiogenic properties—mediated via inhibition of vascular endothelial growth factor receptor 2 phosphorylation—spurred investigation in endometriosis and ovarian hyperstimulation syndrome (OHSS) [6]. A randomized trial (n=182) showed that quinagolide (200 µg/day) initiated at human chorionic gonadotropin administration reduced moderate/severe early OHSS incidence to 4% versus 23% with placebo (p<0.05) without compromising IVF outcomes [6]. Phase II trials for endometriosis and adenomyosis were launched in Europe by 2019 [3], reflecting ongoing interest in repurposing this versatile dopamine receptor 2 agonist.
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: